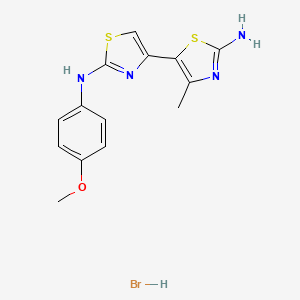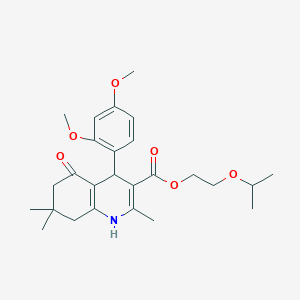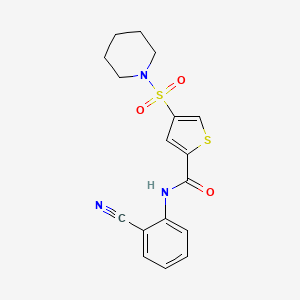
2-(4-ethoxyphenoxy)-N-(1-phenylethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-ethoxyphenoxy)-N-(1-phenylethyl)acetamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis and is involved in various physiological processes such as glucose and lipid metabolism, autophagy, and cell proliferation. A-769662 has been extensively studied for its potential therapeutic applications in metabolic disorders, cancer, and neurodegenerative diseases.
Mécanisme D'action
2-(4-ethoxyphenoxy)-N-(1-phenylethyl)acetamide activates AMPK by binding to the regulatory subunit of AMPK, which leads to conformational changes that activate the kinase. AMPK activation leads to the phosphorylation of various downstream targets involved in energy metabolism, such as acetyl-CoA carboxylase and glucose transporter 4. This compound has been shown to increase glucose uptake and fatty acid oxidation in skeletal muscle cells and adipocytes through AMPK activation. In cancer cells, this compound induces apoptosis by activating the AMPK-p53 pathway.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects on different tissues and organs. In skeletal muscle cells, this compound increases glucose uptake and fatty acid oxidation, which leads to improved insulin sensitivity and energy metabolism. In adipocytes, this compound increases glucose uptake and reduces lipid accumulation, which may prevent obesity and metabolic disorders. In the liver, this compound reduces lipid accumulation and improves lipid metabolism, which may prevent non-alcoholic fatty liver disease. In cancer cells, this compound induces apoptosis and inhibits cell proliferation, which may prevent cancer progression.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-ethoxyphenoxy)-N-(1-phenylethyl)acetamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has a specific mechanism of action that can be easily studied using biochemical and molecular biology techniques. It has been extensively studied in various cell lines and animal models, which provides a wealth of information on its potential therapeutic applications. However, this compound also has some limitations for lab experiments. It can be toxic at higher concentrations, which may affect cell viability and experimental results. It has a short half-life in vivo, which may limit its therapeutic efficacy.
Orientations Futures
There are several future directions for the study of 2-(4-ethoxyphenoxy)-N-(1-phenylethyl)acetamide. One direction is to investigate its potential therapeutic applications in other diseases, such as cardiovascular diseases and inflammatory disorders. Another direction is to develop more potent and selective AMPK activators that can overcome the limitations of this compound. Additionally, the development of novel drug delivery systems may enhance the therapeutic efficacy of this compound in vivo. Finally, the elucidation of the molecular mechanisms underlying the effects of this compound may provide insights into the regulation of energy metabolism and the pathogenesis of metabolic disorders and cancer.
Méthodes De Synthèse
2-(4-ethoxyphenoxy)-N-(1-phenylethyl)acetamide can be synthesized using a multi-step chemical synthesis process. The first step involves the reaction of 4-ethoxyphenol with 2-bromoethanol to form 2-(4-ethoxyphenoxy)ethanol. This intermediate is then reacted with phenethylamine in the presence of sodium hydride to form this compound, which is the final product. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
2-(4-ethoxyphenoxy)-N-(1-phenylethyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases. In metabolic disorders, this compound has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells and adipocytes. It has also been shown to increase fatty acid oxidation and reduce lipid accumulation in the liver. In cancer, this compound has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. In neurodegenerative diseases, this compound has been shown to improve mitochondrial function and reduce oxidative stress in neuronal cells.
Propriétés
IUPAC Name |
2-(4-ethoxyphenoxy)-N-(1-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-3-21-16-9-11-17(12-10-16)22-13-18(20)19-14(2)15-7-5-4-6-8-15/h4-12,14H,3,13H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFJLVZWWLYEGPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCC(=O)NC(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[3-(dimethylamino)propyl]-3,4,5,6,8,9,10,11-octahydro[1]benzothieno[3,2-b]azocin-2(1H)-one hydrochloride](/img/structure/B4949675.png)
![4-chloro-N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-3-nitrobenzamide](/img/structure/B4949679.png)

![5-[4-(benzyloxy)-3-methoxybenzylidene]-3-[2-(4-chlorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B4949686.png)
![2-{2-[4-(2,3-dichlorobenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B4949691.png)
![4-(4-bromophenyl)-1,7-dimethyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4949702.png)

![3-{[(3,4-dimethylphenyl)amino]sulfonyl}-4-methyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B4949709.png)
![1-({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)-1,4-diazepan-5-one](/img/structure/B4949715.png)

![3-[(2-iodophenyl)amino]-1-(2-pyridinyl)-2-propen-1-one](/img/structure/B4949723.png)


![4,4'-oxybis[N-(2,4-dimethylphenyl)benzamide]](/img/structure/B4949751.png)
